molecular formula C19H20N2O7 B2742491 Thalidomide-O-C5-acid CAS No. 2087490-48-8

Thalidomide-O-C5-acid

Cat. No.: B2742491
CAS No.: 2087490-48-8
M. Wt: 388.376
InChI Key: PBZGPWVWKSADLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-C5-acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinyl group and an isoindolinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-C5-acid typically involves multiple steps. One common method starts with the preparation of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid. This intermediate is then reacted with hexanoic acid under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of inert gases to prevent oxidation and degradation of the compound .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-C5-acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Thalidomide-O-C5-acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Thalidomide-O-C5-acid involves its interaction with specific molecular targets. It has been shown to modulate the activity of cereblon protein, which plays a crucial role in protein degradation pathways. This modulation can lead to the selective degradation of target proteins, making it a valuable tool in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-C5-acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to modulate cereblon protein activity distinguishes it from other similar compounds, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7/c22-14-9-8-12(17(25)20-14)21-18(26)11-5-4-6-13(16(11)19(21)27)28-10-3-1-2-7-15(23)24/h4-6,12H,1-3,7-10H2,(H,23,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZGPWVWKSADLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.